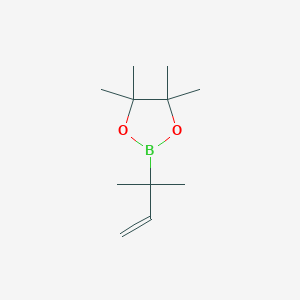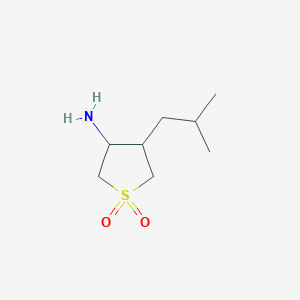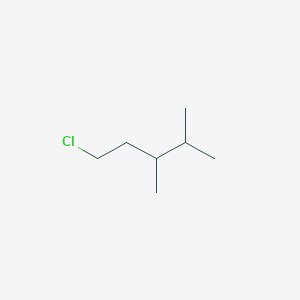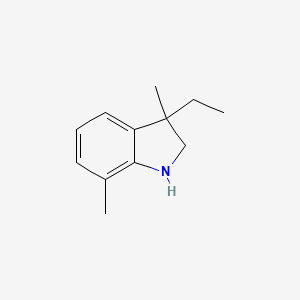![molecular formula C13H15N3OS B13185640 2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with carbon disulfide and an alkylating agent to form the oxadiazole ring. The pyrrolidine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or pyrrolidine rings.
Scientific Research Applications
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds have a sulfur atom in place of the oxygen in the oxadiazole ring and exhibit different chemical and biological properties.
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in reactivity and biological activity.
Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring can have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-phenyl-5-(pyrrolidin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3OS/c1-2-5-10(6-3-1)12-15-16-13(17-12)18-9-11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2 |
InChI Key |
BGPCEHFTFQFKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)

![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)


![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)





